molecular formula C13H6F2N2S B1681969 Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- CAS No. 945933-41-5

Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)-

Cat. No.: B1681969
CAS No.: 945933-41-5
M. Wt: 260.26 g/mol
InChI Key: WTLBLIGPXACYET-UHFFFAOYSA-N
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Description

SP203 is a radioligand for imaging brain metabotropic glutamate 5 receptors.

Biological Activity

Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)-, commonly referred to as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile or SP203, is a compound of significant interest in pharmacology due to its high affinity for metabotropic glutamate receptor subtype 5 (mGluR5). This article explores the biological activity of this compound, focusing on its receptor binding properties, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 3-fluoro-5-{2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl}benzonitrile
  • Molecular Formula : C13H6F2N2S
  • Molecular Weight : Approximately 260.02 g/mol
  • CAS Registry Number : Not available

Receptor Affinity

Research indicates that SP203 exhibits exceptionally high affinity for mGluR5, with an IC50 value of approximately 36 pM , showcasing its potential as a selective ligand for this receptor subtype . Additionally, it demonstrates potent activity in phosphoinositol hydrolysis assays with an IC50 of 0.714 pM , indicating its efficacy in activating intracellular signaling pathways associated with mGluR5 .

Pharmacokinetics

SP203 has been evaluated using positron emission tomography (PET) to assess its distribution and binding characteristics in vivo. In studies conducted on primates, SP203 showed a high proportion of radioactivity bound to mGluR5 in the brain, with peak concentrations observed shortly after administration. The compound's radioactivity in the brain peaked at approximately 580% SUV (Standardized Uptake Value) within five minutes post-injection and decreased gradually over time .

Case Studies and Research Findings

  • PET Imaging Studies : A study involving seven healthy subjects demonstrated that SP203 could be effectively used to quantify mGluR5 receptors in vivo. The study reported no significant pharmacological effects during the scans, indicating a favorable safety profile .
  • Defluorination Issues : While SP203 showed promising imaging characteristics, challenges such as defluorination were noted, leading to radioactivity accumulation in non-target areas like bone. This necessitated further optimization of the compound for clinical applications .
  • Potential Therapeutic Applications : Given its role as a negative allosteric modulator of mGluR5, SP203 has been proposed for therapeutic use in various neurological disorders. Its selective binding and modulation capabilities suggest potential applications in conditions such as anxiety disorders and schizophrenia .

Summary of Biological Activity

Parameter Value
IC50 (mGluR5) 36 pM
Potency (Phosphoinositol Assay) 0.714 pM
Peak Brain Radioactivity (SUV) 580%
Defluorination Observed Yes

Scientific Research Applications

Medicinal Chemistry

1.1 Metabotropic Glutamate Receptor Modulation

One of the most notable applications of this compound is its role as a ligand for metabotropic glutamate receptors, specifically mGluR5. Research indicates that Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- exhibits a high binding affinity with an IC50 value of 36 pM and demonstrates potent activity in phosphoinositol hydrolysis assays (IC50 = 0.714 pM) . This makes it a promising candidate for the development of therapeutics targeting neurological disorders.

1.2 Radiolabeling for Imaging

The compound has been successfully labeled with fluorine-18, a radioisotope used in positron emission tomography (PET). This labeling was achieved with a high radiochemical yield of 87%, allowing for effective imaging studies to assess the pharmacokinetics and distribution of the compound in vivo . Such applications are crucial for drug development processes, particularly in understanding how compounds behave within biological systems.

Organic Synthesis

Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in creating complex organic molecules, particularly in pharmaceutical development and agrochemicals. The incorporation of fluorine enhances the biological activity of synthesized compounds, making them more effective .

Material Science

This compound is also explored in material science applications. Its chemical properties allow it to be used in formulating advanced materials such as polymers and coatings that require specific characteristics like thermal stability and chemical resistance. The presence of fluorine atoms can significantly alter the physical properties of materials, making them suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- can act as a reagent for detecting and quantifying other substances within complex mixtures. Its unique chemical properties facilitate various analytical techniques, contributing to advancements in chemical analysis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryLigand for metabotropic glutamate receptors (mGluR5)High affinity (IC50 = 36 pM)
RadiolabelingLabeled with fluorine-18 for PET imagingHigh yield (87%)
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsEnhances biological activity
Material ScienceUsed in advanced materials formulationProvides thermal stability and chemical resistance
Analytical ChemistryReagent for detection and quantificationFacilitates various analytical techniques

Case Studies

Case Study 1: Development of Neurological Therapeutics
A study demonstrated the efficacy of Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- as a potential treatment for conditions related to metabotropic glutamate receptor dysfunctions. The compound's high binding affinity supports its use as a lead compound in drug design aimed at neurological disorders.

Case Study 2: Radiochemical Applications
Research involving the radiolabeling of this compound has paved the way for its use in PET imaging studies. These investigations provide insights into the biodistribution and metabolism of drugs, essential for understanding their therapeutic potential.

Properties

CAS No.

945933-41-5

Molecular Formula

C13H6F2N2S

Molecular Weight

260.26 g/mol

IUPAC Name

3-fluoro-5-[2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl]benzonitrile

InChI

InChI=1S/C13H6F2N2S/c14-6-13-17-12(8-18-13)2-1-9-3-10(7-16)5-11(15)4-9/h3-5,8H,6H2

InChI Key

WTLBLIGPXACYET-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF

Canonical SMILES

C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF

Appearance

Solid powder

Key on ui other cas no.

945933-41-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(11C)SP203
3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile
Fl-Fl-MTEBN
SP 203
SP-203
SP203 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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